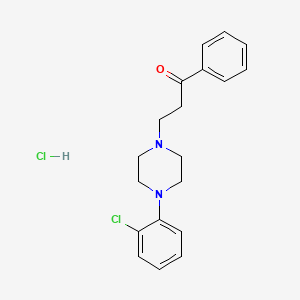
CID 71352605
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71352605 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The synthesis of CID 71352605 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH. These conditions are optimized to ensure the highest efficiency and yield of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the consistent quality and quantity of the compound.
Chemical Reactions Analysis
CID 71352605 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions are typically carried out using specific catalysts and reagents.
Common Reagents and Conditions: The reactions of this compound are carried out using a variety of reagents, including acids, bases, and solvents. The conditions are optimized to achieve the desired products with high selectivity and yield.
Scientific Research Applications
CID 71352605 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It is also investigated for its potential as a therapeutic agent in treating various diseases.
Medicine: The compound is explored for its pharmacological properties and potential use in drug development. It is studied for its effects on specific molecular targets and pathways involved in disease progression.
Industry: this compound is used in industrial applications, including the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of CID 71352605 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
Molecular Formula |
HfSn2 |
|---|---|
Molecular Weight |
415.91 g/mol |
InChI |
InChI=1S/Hf.2Sn |
InChI Key |
YZOLMIHETDXMQI-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


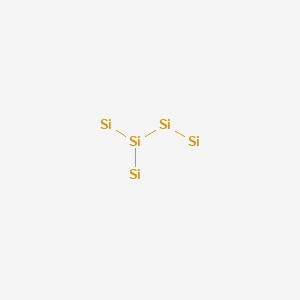
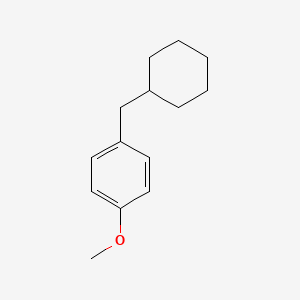
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)

![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)
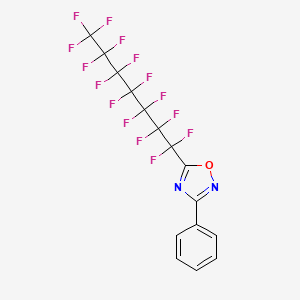



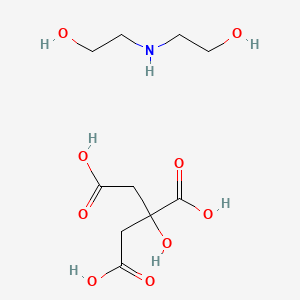
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
